Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-fluoro-1-oxa-6-azaspiro[25]octane-6-carboxylate is a synthetic organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of N-Boc-4-piperidone with trimethylsilyl fluoride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Properties
Molecular Formula |
C11H18FNO3 |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-10(2,3)16-9(14)13-5-4-11(7-15-11)8(12)6-13/h8H,4-7H2,1-3H3 |
InChI Key |
SALYLZTXVZGSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.